L-Leucine beta-naphthylamide hydrochloride

Enzymology Biochemical Assay Development Chemical Solubility

Problem: Free-base aminopeptidase substrates demand organic co-solvents that inhibit enzyme activity, compromising assay reliability. Solution: L-Leucine β-naphthylamide hydrochloride (CAS 893-36-7) is supplied as the water-soluble HCl salt for direct aqueous buffer dissolution. • 0.35 pmol fluorescence detection limit via HPLC, enabling LAP measurement in tear fluid, aqueous humor, and microdialysates. • ≥98% purity (TLC) minimizes false-positive readings; very low free β-naphthylamine background. • Km 70 µM, Vmax 215 nmol/min/mg for LTA4 hydrolase-optimized for inhibitor IC50 screening with broad dynamic range. • Forms insoluble colored precipitate at enzyme sites, enabling precise histochemical mapping in frozen or fixed tissue sections.

Molecular Formula C16H21ClN2O
Molecular Weight 292.8 g/mol
CAS No. 893-36-7
Cat. No. B555372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine beta-naphthylamide hydrochloride
CAS893-36-7
Synonyms893-36-7; L-Leucinebeta-naphthylamidehydrochloride; L-Leucine-2-naphthylamidehydrochloride; (S)-2-Amino-4-methyl-N-(naphthalen-2-yl)pentanamidehydrochloride; ST50320115; L0376_SIGMA; SCHEMBL10600620; UNII-4D5484D61M; MolPort-003-937-806; EINECS212-970-4; 7330AH; AKOS016013094; 4D5484D61M; L-Leucine|A-naphthylamidehydrochloride; AK126512; KB-211152; FT-0627931; L0037; L-LEUCINEBETA-NAPHTHYLAMIDEHYDROCHLORIDE; (2S)-2-amino-4-methyl-N-(2-naphthyl)pentanamide,chloride; (S)-2-Amino-4-methyl-N-2-naphthylvaleramidemonohydrochloride
Molecular FormulaC16H21ClN2O
Molecular Weight292.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl
InChIInChI=1S/C16H20N2O.ClH/c1-11(2)9-15(17)16(19)18-14-8-7-12-5-3-4-6-13(12)10-14;/h3-8,10-11,15H,9,17H2,1-2H3,(H,18,19);1H/t15-;/m0./s1
InChIKeyHTHKKWZMEVJWQF-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucine Beta-Naphthylamide HCl: Water-Soluble Chromogenic Substrate


L-Leucine beta-naphthylamide hydrochloride is a synthetic amino acid derivative that functions as a chromogenic substrate for leucine aminopeptidase (LAP, EC 3.4.11.1) and related aminopeptidases . The compound consists of an L-leucine moiety coupled via an amide bond to a beta-naphthylamine reporter group, supplied as the hydrochloride salt to confer aqueous solubility. Enzymatic cleavage releases free beta-naphthylamine, which can be quantified colorimetrically after diazotization or by fluorescence detection, forming the basis of a classic clinical assay for LAP activity in serum and other biological fluids [1]. With a molecular formula of C16H20N2O·HCl and a molecular weight of 292.80 g/mol, the compound is supplied as a white to off-white powder with a purity specification of ≥98% (TLC) and a melting point of approximately 255–260 °C (dec.) .

Why L-Leucine Beta-Naphthylamide HCl Cannot Be Substituted


Although multiple amino acid beta-naphthylamide and para-nitroanilide substrates are available for aminopeptidase assays, they are not functionally interchangeable. The leucine side chain at the P1 position is a critical determinant of enzyme recognition, and substituting it with other amino acids (e.g., alanine, valine, lysine) or changing the chromophore (e.g., para-nitroanilide) can drastically alter both binding affinity (Km) and catalytic turnover (Vmax) [1]. Furthermore, the physical form of the substrate—specifically, the hydrochloride salt versus the free base—determines whether it can be directly dissolved in aqueous assay buffers without the use of organic co-solvents, which can inhibit enzyme activity or denature proteins . These differences make direct one-to-one substitution without re-optimization of assay conditions unreliable and scientifically unsound.

Quantitative Differentiation Evidence


Aqueous Solubility vs Free Base

The hydrochloride salt form of L-leucine beta-naphthylamide (CAS 893-36-7) is freely soluble in water, unlike the corresponding free base form (CAS 732-85-4), which is practically insoluble in aqueous solution . This difference is critical for preparing homogenous assay solutions without the need for organic co-solvents that can interfere with enzyme activity or protein stability.

Enzymology Biochemical Assay Development Chemical Solubility

Kinetic Advantage Over p-Nitroanilide Substrate

When assayed against purified human LTA4 hydrolase, L-leucine-beta-naphthylamide exhibited a substantially lower apparent Km (70 µM) and a 4.3-fold higher Vmax (215 nmol/min/mg) compared to L-lysine-p-nitroanilide (Km = 156 µM, Vmax = 50 nmol/min/mg) [1]. This indicates both tighter enzyme binding and faster catalytic turnover for the leucine-naphthylamide substrate.

Enzyme Kinetics Aminopeptidase Assay LTA4 Hydrolase

Substrate Preference Among Amino Acid Beta-Naphthylamides

In a comparative study using supernatant from Heterodera glycines (soybean cyst nematode) egg extracts, L-leucine beta-naphthylamide was hydrolyzed at the highest rate among six amino acid beta-naphthylamide substrates tested, while L-valine beta-naphthylamide was hydrolyzed at the lowest rate [1]. A Michaelis-Menten constant (Km) of 0.15 mM was determined for the leucine substrate in this system.

Substrate Specificity Aminopeptidase Nematode Biochemistry

Fluorescence Detection Sensitivity

Using L-leucine-beta-naphthylamide as substrate in a large-pore reversed-phase HPLC assay with fluorescence detection (excitation 280 nm, emission 400 nm), the hydrolytic product beta-naphthylamine was detected with a limit of 0.35 pmol at a signal-to-noise ratio of 3:1, using a 5 µL injection [1]. The method demonstrated a wide dynamic range (10 ng/mL to 80 µg/mL for beta-naphthylamine) with excellent linearity (r > 0.998) and reproducibility (<3% RSD).

Fluorescence Detection Chromatographic Assay Analytical Sensitivity

Low Free Amine Background Control

Reputable vendors specify the hydrochloride salt (CAS 893-36-7) with a purity of ≥98% (TLC) and an important quality attribute of 'very low free β-naphthylamine' . Free β-naphthylamine is the chromogenic product of enzymatic hydrolysis; its presence as a contaminant in the substrate leads to elevated blank readings and reduced assay signal-to-noise ratios. While a quantitative ppm specification is not universally published, the '2-Naphthylamine free' designation on commercial products (e.g., TCI, Fisher) indicates stringent control of this impurity .

Quality Control Assay Reproducibility Substrate Purity

Optimal Application Scenarios


Serum LAP Diagnostic Assays

The water solubility of the hydrochloride salt and the low free β-naphthylamine background [1] make this compound the standard substrate for colorimetric LAP determination in clinical laboratories. The classic Goldbarg-Rutenberg method, which measures β-naphthylamine release via diazotization and coupling, remains a reference method for liver and pancreatic disease diagnosis. The high purity specification ensures consistent calibration curves and minimizes false-positive readings.

LAP Quantification in Volume-Limited Samples

The demonstrated sub-picomole detection limit (0.35 pmol) using fluorescence-based HPLC detection enables LAP activity measurement in micro-scale samples such as tear fluid, aqueous humor, or microdialysates. This is directly enabled by the strong fluorescence of the β-naphthylamine product and the chromatographic separation that eliminates interfering matrix components.

Aminopeptidase Inhibitor Screening

The favorable kinetic parameters (Km 70 µM, Vmax 215 nmol/min/mg) observed for LTA4 hydrolase translate to higher assay sensitivity and a broader dynamic range for inhibitor IC50 determination. The leucine-naphthylamide substrate is thus preferred over para-nitroanilide alternatives when screening compound libraries against metallo-aminopeptidases.

Histochemical Localization in Tissue Sections

The colorimetric detection of released β-naphthylamine via diazonium salt coupling produces an insoluble, colored precipitate at the site of enzyme activity . This enables precise histochemical mapping of aminopeptidase distribution in frozen or fixed tissue sections, an application for which water-soluble substrates like p-nitroanilides are less suitable due to product diffusion.

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